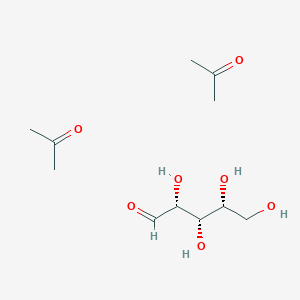
2',6'-DIMETHOXYCHALCONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',6'-DIMETHOXYCHALCONE is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a phenylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2',6'-DIMETHOXYCHALCONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2',6'-DIMETHOXYCHALCONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2',6'-DIMETHOXYCHALCONE has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2',6'-DIMETHOXYCHALCONE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but differs in its overall structure and reactivity.
Phenylprop-2-en-1-one: Lacks the dimethoxyphenyl group, resulting in different chemical properties and applications.
Uniqueness: 2',6'-DIMETHOXYCHALCONE is unique due to the presence of both the dimethoxyphenyl and phenylprop-2-en-1-one moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.
Eigenschaften
Molekularformel |
C17H16O3 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-(2,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-6-10-16(20-2)17(15)14(18)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI-Schlüssel |
GMODFQAQVHNPNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride](/img/structure/B8484485.png)



